molecular formula C11H15N3O2 B6218914 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione CAS No. 1631989-81-5

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione

Katalognummer: B6218914
CAS-Nummer: 1631989-81-5
Molekulargewicht: 221.26 g/mol
InChI-Schlüssel: WNDZZESQSUWCAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is a compound that features a piperidine ring fused with an imidazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazole with a suitable piperidine derivative. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes steps like purification through crystallization or chromatography to obtain the desired compound in high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides)

Major Products Formed:

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced imidazole derivatives

    Substitution: Formation of substituted piperidine derivatives

Wissenschaftliche Forschungsanwendungen

1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

    1-methylimidazole: Shares the imidazole moiety but lacks the piperidine ring.

    Piperidine-2,6-dione: Contains the piperidine ring but lacks the imidazole moiety.

Uniqueness: 1-[2-(1-methyl-1H-imidazol-4-yl)ethyl]piperidine-2,6-dione is unique due to the combination of the imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

1631989-81-5

Molekularformel

C11H15N3O2

Molekulargewicht

221.26 g/mol

IUPAC-Name

1-[2-(1-methylimidazol-4-yl)ethyl]piperidine-2,6-dione

InChI

InChI=1S/C11H15N3O2/c1-13-7-9(12-8-13)5-6-14-10(15)3-2-4-11(14)16/h7-8H,2-6H2,1H3

InChI-Schlüssel

WNDZZESQSUWCAI-UHFFFAOYSA-N

Kanonische SMILES

CN1C=C(N=C1)CCN2C(=O)CCCC2=O

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.